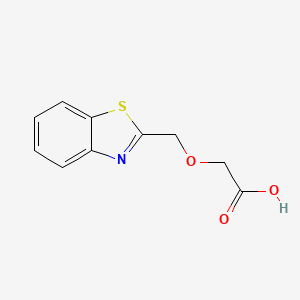

(1,3-Benzothiazol-2-ylmethoxy)acetic acid

Beschreibung

Contextualization within Medicinal Chemistry of Benzothiazole (B30560) Derivatives

Benzothiazole and its analogues are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. benthamscience.com This versatility has led to their investigation in a wide array of therapeutic areas. The introduction of a methoxyacetic acid group at the 2-position of the benzothiazole ring, as seen in (1,3-Benzothiazol-2-ylmethoxy)acetic acid, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity. The synthesis of such derivatives often involves the reaction of a substituted benzothiazole with an appropriate reagent to introduce the side chain, a process that can be adapted to create a library of related compounds for screening. ijper.org

Overview of Benzothiazole Scaffold in Bioactive Molecules

The benzothiazole scaffold is a cornerstone in the architecture of numerous bioactive molecules. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, a testament to the scaffold's ability to interact with various biological systems. pcbiochemres.comjchemrev.com The structural diversity of benzothiazole analogues contributes to their wide-ranging applications in the search for new medicinal drugs. pcbiochemres.com

Table 1: Reported Pharmacological Activities of Benzothiazole Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.gov |

| Anti-inflammatory | jyoungpharm.org |

| Antimicrobial | researchgate.net |

| Anticonvulsant | nih.gov |

| Antidiabetic | mdpi.com |

| Neuroprotective | mdpi.com |

| Analgesic | jyoungpharm.org |

Current Research Landscape and Future Potential of this compound Derivatives

While research specifically focused on this compound is still in its nascent stages, studies on closely related analogues provide valuable insights into its potential. For instance, the synthesis and evaluation of derivatives where the methoxy (B1213986) group is replaced by a phenoxy group, such as Ethyl 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetate, have been reported, demonstrating the feasibility of modifying this part of the molecule to tune its biological activity. nih.gov

The general synthetic strategy for creating such derivatives often involves a two-step process. Initially, a core benzothiazole structure is functionalized, for example, with a chloromethyl group, which then reacts with a hydroxy-substituted aromatic compound to yield the final product. The characterization of these novel compounds is typically achieved through spectroscopic methods like IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry. jyoungpharm.org

One study detailed the synthesis of a series of (2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl)(substituted-phenyl)methanone scaffolds. The title compounds were synthesized by reacting 2-(chloromethyl)-benzo[d]-thiazole with 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones. The yields of these reactions were reported to be in the satisfactory range of 66–79%. jyoungpharm.org

Table 2: Example of a Synthesized this compound Derivative and its Characterization

| Compound | Structure | Yield (%) | Characterization Methods | Reference |

|---|---|---|---|---|

| Ethyl 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetate | 78 | ESI-MS, ¹H NMR | nih.gov |

The future of research in this area lies in the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives. By methodically altering the substituents on both the benzothiazole ring and the acetic acid side chain, researchers can identify key structural features that govern the biological activity. nih.gov This rational design approach, coupled with advanced screening techniques, holds the promise of discovering novel drug candidates with improved therapeutic profiles. The development of efficient synthetic methodologies, such as microwave-assisted synthesis, will also play a crucial role in accelerating the discovery process. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFMQUWXKKGYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365934 | |

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99513-52-7 | |

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid

The construction of the this compound molecule is typically achieved through multi-step synthetic sequences, starting from fundamental precursors. These methods can be broadly categorized into conventional routes and those employing principles of green chemistry.

The traditional approach to synthesizing the this compound scaffold generally involves a two-step process.

The first step is the formation of the benzothiazole (B30560) ring system, a common method for which is the condensation of 2-aminothiophenol (B119425) with a suitable carboxylic acid or its derivative. For the synthesis of the key intermediate, 2-(chloromethyl)-1,3-benzothiazole (B1580696), 2-aminobenzenethiol is reacted with chloroacetic acid. jyoungpharm.org This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) and heating at elevated temperatures to drive the cyclization. jyoungpharm.org

The second step involves a nucleophilic substitution reaction. The reactive 2-(chloromethyl)-1,3-benzothiazole intermediate is treated with an ester of glycolic acid, such as ethyl glycolate (B3277807), in the presence of a weak base like potassium carbonate. The base facilitates the deprotonation of the hydroxyl group of the glycolate ester, which then acts as a nucleophile, displacing the chloride from the benzothiazole intermediate. The final step is the hydrolysis of the resulting ester under either acidic or basic conditions to yield the target compound, this compound.

General Synthetic Scheme:

Step 1: Cyclization

2-Aminobenzenethiol + Chloroacetic Acid → 2-(Chloromethyl)-1,3-benzothiazole

Step 2: Etherification & Hydrolysis

2-(Chloromethyl)-1,3-benzothiazole + Ethyl Glycolate → Ethyl (1,3-Benzothiazol-2-ylmethoxy)acetate

Ethyl (1,3-Benzothiazol-2-ylmethoxy)acetate → this compound

While specific green synthesis routes for this compound are not extensively detailed in the literature, the principles of green chemistry have been widely applied to the synthesis of the core benzothiazole scaffold. mdpi.com These methodologies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green strategies applicable to the synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the initial condensation reaction to form the benzothiazole ring.

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote the reaction, often under milder conditions than conventional heating.

Use of Greener Solvents: Replacing traditional solvents like toluene (B28343) or chloroform (B151607) with more environmentally benign options such as water, ethanol, or ionic liquids is a central tenet of green chemistry.

Heterogeneous Catalysis: Employing solid acid catalysts or reusable catalysts can simplify product purification and minimize waste compared to stoichiometric reagents like polyphosphoric acid. mdpi.com

Synthesis of Novel Derivatives and Analogues Bearing the this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of a wide array of novel chemical entities. Modifications can be systematically introduced at three key positions: the benzothiazole ring, the acetic acid side chain, and through hybridization with other heterocyclic systems.

Introducing substituents onto the benzene (B151609) portion of the benzothiazole ring is a common strategy to modulate the molecule's physicochemical properties. This is typically achieved by starting the synthesis with an appropriately substituted 2-aminothiophenol or the corresponding substituted aniline (B41778). derpharmachemica.com A variety of functional groups can be incorporated, leading to a diverse library of analogues.

For example, starting with 4-chloroaniline (B138754) or 4-fluoro-2-aminothiophenol allows for the synthesis of benzothiazole rings bearing chloro or fluoro substituents, respectively. Similarly, using starting materials with methoxy (B1213986) or nitro groups leads to the corresponding substituted benzothiazole scaffolds. These modifications can influence the electronic properties and biological activity of the final compounds.

Table 1: Examples of Substituted Benzothiazole Precursors and Resulting Scaffolds

The carboxylic acid moiety of the side chain is a prime site for chemical derivatization, allowing for the creation of esters, amides, and hydrazides. These derivatives are often synthesized as precursors for further heterocyclic constructions or to explore structure-activity relationships.

Esters: As noted in the synthetic route, esters are common intermediates. They are synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the 2-(chloromethyl)benzothiazole intermediate with an alcohol-containing side chain. chemmethod.com

Amides: Amides are readily prepared by activating the carboxylic acid (e.g., converting it to an acid chloride with thionyl chloride or using coupling agents like DCC/EDC) and then reacting it with a primary or secondary amine.

Hydrazides: The acetohydrazide derivative is a particularly useful intermediate. It is typically synthesized by refluxing the corresponding ester (e.g., ethyl (1,3-benzothiazol-2-ylmethoxy)acetate) with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent like ethanol. derpharmachemica.comchemmethod.com

These functional group transformations provide access to a broad range of compounds with altered polarity, hydrogen bonding capabilities, and chemical reactivity.

Molecular hybridization, the strategy of combining two or more pharmacologically active heterocyclic scaffolds into a single molecule, is a powerful tool in medicinal chemistry. The this compound framework is an excellent platform for such modifications.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) hybrids often begins with the acetohydrazide derivative. asianpubs.orgmdpi.com This hydrazide can be cyclized through several methods. For instance, reaction with carbon disulfide in a basic medium yields a mercapto-oxadiazole ring. asianpubs.orgmdpi.com Alternatively, reaction with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole. nih.govresearchgate.net

1,2,4-Triazoles: The acetohydrazide intermediate is also key to the synthesis of 1,2,4-triazole (B32235) rings. tsijournals.comresearchgate.netnih.gov Reaction of the hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) intermediate, which can be cyclized under basic conditions to form a mercapto-triazole. Another route involves the condensation of the hydrazide with an imidate or other one-carbon donors. tsijournals.com The 1,2,3-triazole isomer can also be synthesized via click chemistry, for example, by reacting a propargylated benzothiazole derivative with an azide. mdpi.comnih.gov

Chromenes: Benzothiazole-chromene hybrids can be synthesized through multi-component reactions. nih.govresearchgate.netrsc.org A common approach involves the DBU-catalyzed one-pot reaction of a salicylaldehyde (B1680747) derivative, a benzothiazole-containing acetonitrile (B52724) (e.g., 2-(1,3-benzothiazol-2-yl)acetonitrile), and another active methylene (B1212753) compound. nih.govrsc.org This strategy allows for the efficient construction of complex molecules incorporating both the benzothiazole and 4H-chromene scaffolds.

Table 2: Synthetic Strategies for Heterocyclic Hybrids

Structural Elucidation and Characterization Techniques for Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for the characterization of benzothiazole derivatives. arabjchem.orgresearchgate.net

In the ¹H NMR spectrum of benzothiazole compounds, the aromatic protons of the benzothiazole ring typically appear as a multiplet in the range of δ 7.00–8.50 ppm. arabjchem.orgchemicalbook.com For a compound like this compound, specific signals corresponding to the methylene (-CH₂) protons of the methoxy and acetic acid groups would be expected. For instance, the methylene protons adjacent to the benzothiazole ring (in the methoxy group) in similar structures have been observed as a singlet in the range of δ 5.39–5.41 ppm. jyoungpharm.orgjyoungpharm.org The methylene protons of the acetic acid moiety would likely appear at a different chemical shift due to the influence of the adjacent carboxylic acid group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons of the benzothiazole ring typically resonate in the aromatic region of the spectrum (δ 110–160 ppm). arabjchem.orgnih.gov A key indicator for the formation of the desired product would be the presence of a signal for the carbonyl carbon of the acetic acid group, which is expected to appear in the range of δ 165–175 ppm. nih.gov The chemical shifts of the methylene carbons would also be indicative of their chemical environment.

Interactive Data Table: Representative ¹H NMR and ¹³C NMR Data for Benzothiazole Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Benzothiazole aromatic protons | 7.01-8.06 | 120.09-151.70 | arabjchem.org |

| Methylene protons (-CH₂-) adjacent to benzothiazole | 5.39-5.41 (singlet) | ~50-70 | jyoungpharm.orgjyoungpharm.org |

| Carbonyl carbon (-C=O) | - | 165.98-170.91 | arabjchem.orgnih.gov |

| Aromatic protons (1,4-disubstituted benzene) | 7.36-8.10 (AB system) | 102.78-166.59 | nih.gov |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. aip.org For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular formula (C₁₀H₉NO₃S). advancechemjournal.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. jyoungpharm.orgjyoungpharm.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a benzothiazole derivative will exhibit characteristic absorption bands. researchgate.net For this compound, key expected absorptions include:

A broad band in the region of 2500–3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

A strong absorption band around 1700–1725 cm⁻¹ due to the C=O stretching of the carbonyl group in the carboxylic acid. advancechemjournal.com

Absorption bands in the range of 1600–1650 cm⁻¹ attributed to the C=N stretching of the thiazole (B1198619) ring. arabjchem.orgderpharmachemica.com

Bands corresponding to C-S stretching, typically observed at lower frequencies. derpharmachemica.comthescipub.com

Aromatic C-H and C=C stretching vibrations in their respective characteristic regions. arabjchem.org

The presence and position of these bands provide strong evidence for the successful synthesis of the target compound and the incorporation of the key functional groups. jyoungpharm.org

Interactive Data Table: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | researchgate.net |

| C=O (Carboxylic Acid) | 1700-1725 | advancechemjournal.com |

| C=N (Thiazole Ring) | 1605-1654 | jyoungpharm.orgarabjchem.org |

| N-H Stretching | 3266-3360 | researchgate.net |

| Aromatic C-H Stretching | 3040-3045 | arabjchem.org |

| C-S Stretching | 690-750 | derpharmachemica.comthescipub.com |

By combining the data obtained from these spectroscopic techniques, researchers can unambiguously confirm the structure of synthesized compounds like this compound and ensure their purity. ijprajournal.comresearchgate.net

Pharmacological and Biological Activity Profiling

Antineoplastic and Cytotoxic Activity

The potential of benzothiazole (B30560) derivatives as anticancer agents is a significant area of research. Studies have explored their ability to inhibit the growth of various cancer cell lines, induce programmed cell death (apoptosis), and interfere with key enzymes involved in cancer progression.

In Vitro Studies against Various Cancer Cell Lines (e.g., Breast, Prostate, Lung, Leukemia)

The cytotoxic effects of various benzothiazole derivatives have been evaluated against a panel of human cancer cell lines. While specific data for (1,3-Benzothiazol-2-ylmethoxy)acetic acid is not extensively detailed in the provided search results, the broader class of benzothiazoles has shown notable activity.

For instance, studies on different benzothiazole compounds have reported significant growth inhibition against human breast cancer cell lines such as MCF-7 and MDA-MB-231. Similarly, cytotoxic activity has been observed in studies involving prostate cancer cell lines (e.g., PC-3) and lung cancer cell lines (e.g., NCI-H522, LungA549). Furthermore, certain benzothiazole derivatives have demonstrated strong effects against leukemia cell lines, such as CCRF-CEM.

Table 1: Examples of Cytotoxic Activity of Benzothiazole Derivatives against Various Cancer Cell Lines This table is illustrative of the general activity of the benzothiazole class, as specific IC50 values for this compound were not found in the provided search results.

| Cancer Type | Cell Line | Observed Activity of Benzothiazole Derivatives |

| Breast Cancer | MCF-7 | Potent to moderate growth inhibitory activity. |

| Breast Cancer | MDA-MB-231 | Potent antitumor activity. |

| Prostate Cancer | PC-3 | Cytotoxic effects observed. |

| Lung Cancer | NCI-H522 | Selective growth inhibition. |

| Lung Cancer | LungA549 | Mild cytotoxic properties. |

| Leukemia | CCRF-CEM | Strong cytotoxic effects. |

Note: The data presented is a general representation of the benzothiazole class of compounds and not specific to this compound.

Investigations into Apoptosis Induction Pathways

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, a form of programmed cell death. Research indicates that benzothiazole derivatives are capable of triggering this process in cancer cells. The primary pathway implicated is the mitochondria-mediated intrinsic pathway. This pathway involves the disruption of mitochondrial integrity, leading to the release of cytochrome C, which in turn activates a cascade of caspase enzymes (like caspase-9 and caspase-3) that execute the apoptotic process. The induction of apoptosis by these compounds can be confirmed through assays that detect DNA fragmentation and caspase-3 activity.

Evaluation of Enzyme Inhibition in Cancer Biology (e.g., Tyrosine Kinase, Topoisomerase)

The anticancer activity of benzothiazole derivatives is also attributed to their ability to inhibit enzymes that are crucial for cancer cell survival and proliferation.

Tyrosine Kinases: Certain benzothiazole compounds have been identified as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is often overexpressed in various cancers, and its inhibition can block signaling pathways that promote tumor growth.

Topoisomerases: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Their inhibition can lead to DNA damage and cell death. Several benzothiazole derivatives have been shown to act as inhibitors of human topoisomerase I and topoisomerase IIα, making these enzymes key targets for their antineoplastic activity. Some of these compounds are catalytic inhibitors, meaning they block the enzyme's function without stabilizing the DNA-enzyme complex.

Anti-inflammatory and Analgesic Properties

In addition to their anticancer potential, benzothiazole-based compounds have been investigated for their ability to alleviate inflammation and pain.

Inhibition of Inflammatory Pathways and Associated Enzymes

Derivatives of the benzothiazole nucleus have demonstrated anti-inflammatory activity in various experimental models. For instance, compounds structurally related to this compound, such as those containing a benzothiazolinone (B8138533) core with an acetic acid side chain, have been synthesized and evaluated. In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to assess anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of inflammatory pathways and enzymes, although specific targets for this compound are not detailed in the provided results.

Assessment of Analgesic Efficacy in Experimental Models

The analgesic properties of benzothiazole derivatives have also been reported. Experimental models, such as the p-benzoquinone-induced writhing test in mice, are employed to screen for analgesic efficacy. Studies on related acetic acid derivatives of benzoxazolone and benzothiazolone have shown significant anti-nociceptive activity. Propanoic acid derivatives of 6-acyl-2-benzothiazolinone, in particular, have shown high analgesic activity.

Antimicrobial Spectrum and Efficacy

Despite a broad search for the antimicrobial properties of this compound, no specific studies detailing its efficacy against various microbial strains were identified. While the benzothiazole scaffold is known to be a component of various antimicrobial agents, research specifically characterizing the antimicrobial profile of this particular acetic acid derivative is not present in the available public literature.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

No peer-reviewed articles or scientific databases were found that reported the evaluation of this compound for its antibacterial activity against either Gram-positive or Gram-negative bacterial strains. Consequently, there is no data available on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against common pathogens.

Antifungal Activity against Pathogenic Fungi

Similarly, a thorough review of scientific literature did not yield any studies that have investigated the antifungal properties of this compound against pathogenic fungi. Therefore, its spectrum of activity and efficacy as an antifungal agent remain undetermined.

Evaluation of Antimycobacterial and Antileishmanial Potential

There is no available research data on the antimycobacterial or antileishmanial potential of this compound. While derivatives of benzothiazole have been explored for these activities, this specific compound has not been the subject of such investigations in the published literature. nih.govadvancechemjournal.com

Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)

No studies were identified that specifically investigated the inhibitory effect of this compound on bacterial cell division proteins such as FtsZ. While related benzothiazole-containing molecules have been identified as FtsZ inhibitors, the activity of this particular acetic acid derivative has not been reported. nih.gov

Central Nervous System (CNS) Activities

The potential effects of this compound on the central nervous system have not been specifically documented in the available scientific literature. Research into the CNS activities of this compound is currently lacking.

Antiepileptic and Anticonvulsant Potential

No published studies were found that evaluated the antiepileptic or anticonvulsant potential of this compound. Although other benzothiazole derivatives have been investigated for these properties, there is no specific data available for this compound. acs.orgumpr.ac.id

Antidepressant Effects and Locomotor Activity Modulation

Several novel benzothiazole derivatives have been investigated for their potential antidepressant effects using established animal models. In one study, a series of eight new benzothiazole derivatives were synthesized and evaluated for their antidepressant-like activity in mice. nih.gov The tail suspension test (TST) and modified forced swimming test (MFST) were employed to assess antidepressant potential.

The results indicated that specific derivatives (compounds 3c, 3d, 3f–3h) significantly reduced the immobility time of the mice in the TST. nih.gov Furthermore, in the MFST, these same compounds decreased immobility and increased swimming frequency, effects that are comparable to the established antidepressant drug, fluoxetine. nih.govresearchgate.net Notably, these behavioral changes, which suggest an antidepressant-like effect, were not accompanied by any significant alterations in spontaneous locomotor activity. nih.govresearchgate.netnih.gov This lack of change in motor function is crucial as it suggests that the observed antidepressant effects are specific and not due to a general increase in physical activity. nih.gov The findings from the MFST, particularly the increase in swimming behavior without an effect on climbing, point towards a potential mechanism involving the serotonergic system. nih.gov

Table 1: Effects of Benzothiazole Derivatives on Immobility Time in the Tail Suspension Test (TST)

| Compound | Dose (mg/kg) | Mean Immobility Time (s) ± SEM |

|---|---|---|

| Control | - | 180.5 ± 10.2 |

| Fluoxetine | 20 | 60.2 ± 8.5*** |

| 3c | 40 | 105.3 ± 12.1** |

| 3d | 40 | 98.7 ± 11.4*** |

| 3f | 40 | 110.1 ± 13.5* |

| 3g | 40 | 102.4 ± 10.9** |

| 3h | 40 | 95.6 ± 9.8*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data adapted from Özkay et al. (2017). nih.gov

Interactions with Neuroreceptors (e.g., Voltage-Gated Calcium Channels, NMDA Receptors)

While direct studies on the interaction of this compound with voltage-gated calcium channels (VGCCs) and N-methyl-D-aspartate (NMDA) receptors are not extensively documented in the available literature, the broader class of benzothiazole derivatives has shown activity within the central nervous system, suggesting potential interactions with various neuroreceptors. nih.gov

VGCCs are crucial for many physiological processes in excitable cells, including neurotransmitter release and muscle contraction. nih.gov There are several types of VGCCs, and their modulation can have significant effects on neuronal excitability. nih.gov Similarly, NMDA receptors, a class of ionotropic glutamate (B1630785) receptors, play a vital role in synaptic plasticity, learning, and memory. mdpi.com The modulation of NMDA receptor activity is a key area of research for various neurological and psychiatric disorders. nih.gov

Given the observed antidepressant and anticonvulsant activities of some benzothiazole derivatives, it is plausible that their mechanisms of action involve modulation of neuroreceptors like VGCCs and NMDA receptors. mdpi.comnih.gov However, further specific research is required to elucidate the direct interactions of this compound with these and other neuroreceptors to fully understand its pharmacological profile.

Cholinesterase Inhibition for Neurodegenerative Disorders

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com A number of benzothiazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.

In one study, a series of novel benzothiazole-piperazine derivatives were developed and tested for their ability to inhibit cholinesterase enzymes. One compound, LB05, emerged as a potent inhibitor of acetylcholinesterase (AChE) with an IC50 value of 0.40 ± 0.01 μM. nih.gov Enzyme kinetic studies revealed that LB05 acts as a mixed-type inhibitor of AChE. nih.gov Furthermore, some benzothiazolone derivatives have shown a higher inhibitory activity against butyrylcholinesterase (BChE) than AChE. mdpi.com For instance, compound M13 was identified as a potent BChE inhibitor with an IC50 value of 1.21 μM. mdpi.com

The development of dual inhibitors of both AChE and other targets, such as monoamine oxidase B (MAO-B), is also a promising approach for Alzheimer's disease therapy. anadolu.edu.tr A series of new benzothiazoles were designed with this dual-target approach in mind, and several compounds displayed significant activity against both AChE and MAO-B. rsc.org For example, compound 4f showed potent inhibition of both AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. rsc.org These findings highlight the potential of the benzothiazole scaffold in the development of multi-targeted agents for the treatment of neurodegenerative disorders. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| LB05 | AChE | 0.40 ± 0.01 μM nih.gov |

| M13 | BChE | 1.21 μM mdpi.com |

| 4f | AChE | 23.4 ± 1.1 nM rsc.org |

| 4f | MAO-B | 40.3 ± 1.7 nM rsc.org |

Antidiabetic Activity

Benzothiazole derivatives have been explored for their potential in managing diabetes mellitus, with research focusing on two primary mechanisms: the inhibition of α-glucosidase and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).

In Vitro and In Vivo α-Glucosidase Inhibition Studies

α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia in diabetic patients. mdpi.com A number of benzothiazole derivatives have demonstrated significant α-glucosidase inhibitory activity.

In one study, a series of novel benzothiazole-triazole derivatives were synthesized and screened for their in vitro α-glucosidase inhibitory activity. mdpi.com Many of the synthesized compounds exhibited potent inhibition, with IC50 values ranging from 20.7 to 61.1 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 μM). mdpi.comresearchgate.net The most active compound in this series, 6s, which has a chlorine group on the benzothiazole ring and a tert-butyl group on the phenyl ring, showed an IC50 value of 20.7 μM. mdpi.com Another study on thiazolidinone-based benzothiazole derivatives also identified potent inhibitors of α-glucosidase. nih.gov These findings suggest that the benzothiazole scaffold is a promising starting point for the design of new and effective α-glucosidase inhibitors. researchgate.net

Table 3: In Vitro α-Glucosidase Inhibitory Activity of Benzothiazole-Triazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| 6a | 28.7 |

| 6e | 27.4 |

| 6i | 29.4 |

| 6m | 28.2 |

| 6n | 28.0 |

| 6o | 22.3 |

| 6s | 20.7 |

| Acarbose (Standard) | 817.38 |

Data adapted from T. T. T. Nguyen et al. (2018). mdpi.com

Evaluation of PPARγ Agonist Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. nih.gov Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective in treating type 2 diabetes. nih.gov The benzothiazole structure has been incorporated into the design of new PPARγ agonists. researchgate.net

A series of benzothiazole-pyrazolidinedione hybrids were synthesized and evaluated for their antidiabetic activity. nih.gov Molecular docking studies suggested that these compounds could interact favorably with the ligand-binding domain of PPARγ. nih.gov In vivo studies in a rat model of type 2 diabetes demonstrated that the synthesized hybrids had promising anti-hyperglycemic effects, with some compounds being more potent than the standard drug. nih.gov These results indicate that benzothiazole-based compounds have the potential to act as PPARγ agonists and could be developed into new antidiabetic agents. researchgate.net

Other Investigated Biological Activities

The benzothiazole nucleus is a versatile scaffold that has been shown to possess a wide range of other biological activities beyond those previously discussed. These include antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity: Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various strains of bacteria and fungi. nih.govmdpi.com Some compounds have shown significant inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. mdpi.com The mechanism of antibacterial action for some derivatives is thought to involve the inhibition of key bacterial enzymes such as DNA gyrase and dihydropteroate (B1496061) synthase. nih.gov

Anticonvulsant Activity: Several benzothiazole derivatives have been evaluated for their anticonvulsant properties in animal models of epilepsy. nih.govbenthamdirect.com In studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, some benzothiazole compounds have shown potent anticonvulsant effects. nih.govmdpi.com For example, certain N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamide derivatives have demonstrated significant anticonvulsant activity. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of benzothiazole derivatives has also been investigated. stmjournals.inresearchgate.net Some compounds have shown significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov The proposed mechanisms of anti-inflammatory action include the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Antioxidant Activity: Many benzothiazole derivatives have been found to possess significant antioxidant properties. nih.govderpharmachemica.com They have demonstrated the ability to scavenge free radicals in various in vitro assays, such as the DPPH and ABTS radical scavenging assays. researchgate.netbenthamdirect.com This antioxidant activity may contribute to their therapeutic effects in a range of diseases associated with oxidative stress. ijprajournal.com

Antioxidant Properties

Benzothiazole and its derivatives have garnered attention for their antioxidant capabilities. nih.govmdpi.com Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in various diseases. derpharmachemica.com Antioxidants can neutralize these reactive oxygen species (ROS), mitigating cellular damage. derpharmachemica.com The benzothiazole nucleus is a key feature in several compounds designed to act as free radical scavengers. ijprajournal.com

The antioxidant potential of benzothiazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. derpharmachemica.comresearchgate.net In these tests, the ability of a compound to donate a hydrogen atom or an electron to the stable radical is measured, typically by observing a change in color spectrophotometrically. derpharmachemica.comijprajournal.com

Studies on various synthesized benzothiazole derivatives have demonstrated significant radical scavenging potential. For instance, research has shown that certain 2-aryl benzothiazole derivatives exhibit antioxidant activity comparable to or even better than standard antioxidants like ascorbic acid in DPPH and ABTS assays. derpharmachemica.comresearchgate.net The activity is influenced by the nature and position of substituents on the benzothiazole ring system. ijprajournal.com For example, compounds bearing an ethoxy group have shown notable antioxidant effects. researchgate.net The presence of electron-donating groups can enhance the antioxidant capacity, while electron-withdrawing groups may lessen it. ijprajournal.com

| Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| BTA-1 (4-[4-(1,3-benzothiazol-2-yl) phenoxy] benzoic acid) | DPPH & ABTS | Showed better antioxidant activity than standard ascorbic acid at certain concentrations. | derpharmachemica.com |

| BTA-5 (2-[2-(4-chlorobenzoyl) phenyl]-1,3-benzothiazole) | DPPH & ABTS | Demonstrated significant radical scavenging potential. | derpharmachemica.com |

| BTA-8 (4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol) | DPPH & ABTS | Exhibited antioxidant activity comparable to the standard. | derpharmachemica.com |

| Unsubstituted Benzothiazole-Thiazolidine-one Derivative (7a) | DPPH & Hydroxy Radical Scavenging | Found to have better antioxidant action compared to several substituted analogues. | ijprajournal.com |

| Benzothiazole derivative with ethoxy group | DPPH | Found to be the most effective antioxidant among the tested compounds at specific concentrations. | researchgate.net |

Antiviral Effects

The versatile benzothiazole scaffold is integral to the structure of various compounds exhibiting a broad spectrum of antiviral activities. mdpi.comnih.gov The fusion of benzene and thiazole (B1198619) rings provides a structure that can effectively bind to viral components, inhibiting their replication and activity. mdpi.com The emergence of drug-resistant viral strains and new viral pandemics necessitates the development of novel antiviral agents, making benzothiazole derivatives a subject of intensive research. nih.govbohrium.com

Derivatives of benzothiazole have been investigated for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and influenza viruses. mdpi.comnih.gov The mechanism of action often involves the inhibition of key viral enzymes or proteins essential for the viral life cycle, such as reverse transcriptase, protease, helicase, and polymerase. nih.gov

For example, certain benzothiazole derivatives have been identified as potent inhibitors of the HCV NS3 helicase and RNA-dependent RNA polymerase (RdRp). nih.govbohrium.com In the context of HIV, some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others have been shown to inhibit the entry of the virus into host cells. mdpi.comnih.gov Furthermore, novel benzothiazole-based compounds have demonstrated inhibitory activity against Hsp90α, a host chaperone protein required for the replication of a broad range of viruses, including Herpes Simplex Virus and influenza A. mdpi.comacs.orgtandfonline.com

| Compound/Derivative Class | Target Virus | Mechanism/Key Finding | Reference |

|---|---|---|---|

| (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone | HIV-1 | Active against a strain of human immunodeficiency virus in vitro. | mdpi.com |

| Disulphonamide analogue of benzothiazole (21) | HCV | Potent anti-HCV agent with good selectivity towards the target NS5A. | nih.gov |

| (4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)-arylsulfonamides | Herpes Simplex Virus (HSV) | Show potent antiviral activity; also act as Hsp90α inhibitors. | mdpi.com |

| Cycloalkylthiopheneimine derivatives with benzothiazole moiety | ADV7 | Exhibited high potent antiviral activities (EC₅₀ = 10.8 μg/mL), better than the control ribavirin. | acs.org |

| Benzo[d]thiazole derivatives (Compounds 68 and 69) | Influenza A (H1N1, H3N2) & B | Displayed high antiviral activities with EC₅₀ values in the low micromolar range. | tandfonline.com |

| 1-(1,3-benzothiazol-2-yl)piperazine derivatives | HIV-1 | Substitution at the C-7 position of 1,8-naphthyridone nucleus was advantageous for anti-HIV activity. | nih.gov |

Structure Activity Relationship Sar and Pharmacophore Modeling

Role of the Methoxyacetic Acid Moiety in Ligand-Receptor Interactions and Overall Activity

The methoxyacetic acid moiety is a critical component of the title compound, contributing significantly to its physicochemical properties and potential interactions with biological targets. Methoxyacetic acid is a monocarboxylic acid and an ether, structurally related to acetic acid. nih.gov Its pKa value of 3.57 indicates that it is a stronger acid than acetic acid (pKa 4.757), a property that influences its ionization state at physiological pH and its ability to participate in ionic interactions. wikipedia.org

The carboxylic acid group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong interactions, such as salt bridges and hydrogen bonds, with amino acid residues (e.g., lysine, arginine, histidine) in the active site of a target receptor or enzyme. These interactions are often crucial for anchoring the ligand in the binding pocket and ensuring high-affinity binding.

Impact of Hybridization and Linker Variations with Other Heterocyclic Systems on SAR

The strategy of molecular hybridization, which involves combining the benzothiazole (B30560) scaffold with other heterocyclic systems through various linkers, has proven to be a fruitful approach for developing novel compounds with enhanced or modified biological activities. This approach leverages the distinct properties of each heterocyclic core to create hybrid molecules with improved pharmacodynamic and pharmacokinetic profiles.

Various studies have explored the fusion or linking of benzothiazole with other heterocycles, leading to significant findings in SAR:

Imidazo[2,1-b]benzothiazoles : The synthesis of these fused systems is another strategy employed to create biologically active molecules. nih.gov For example, the reaction of 2-aminobenzothiazole (B30445) derivatives with specific reagents can yield 3-aminoimidazo2,1-bbenzothiazoles, which have been explored for their therapeutic potential. nih.gov

Thiazolidinones : Hybrid molecules incorporating a thiazolidinone ring linked to the benzothiazole nucleus have been synthesized and evaluated. For example, derivatives of N-[3-(6-fluoro-7-chloro-1,3-benzothiazol-2-yl)-2-(substituted phenyl)-4-oxothiazolidin-3-yl]-ureas have been studied for their anthelmintic properties. researchgate.net

1,3,4-Oxadiazoles and 1,2,3-Triazoles : Benzothiazole derivatives have been linked to other five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,3-triazoles. nih.gov These hybrid compounds have shown potential anti-inflammatory, antimicrobial, and antioxidant activities, demonstrating that the choice of the linked heterocycle can fine-tune the biological activity spectrum. nih.gov

The linker connecting the benzothiazole core to the other heterocyclic moiety is also a critical determinant of SAR. The length, rigidity, and chemical nature of the linker influence the relative orientation of the two heterocyclic systems, which in turn affects how the hybrid molecule interacts with its biological target. For instance, an acetamide (B32628) linker has been used to connect a 2-amino-6-chlorobenzothiazole (B160215) core to other functionalities in the development of EGFR inhibitors. researchgate.net

Table 2: Hybridization of Benzothiazole with Other Heterocycles and Impact on Activity

| Hybrid Heterocyclic System | Linker/Fusion Type | Targeted Biological Activity | Citation |

|---|---|---|---|

| Pyrimido[2,1-b]benzothiazole | Fused Ring System | Antitumor, EGFR Tyrosine Kinase Inhibition | researchgate.net |

| Imidazo[2,1-b]benzothiazole | Fused Ring System | General Therapeutic Potential | nih.gov |

| Benzothiazole-Thiazolidinone | Urea Linker | Anthelmintic | researchgate.net |

| Benzothiazole-1,3,4-Oxadiazole | Acyl Linker | Anti-inflammatory, Antimicrobial, Antioxidant | nih.gov |

| Benzothiazole-1,2,3-Triazole | Direct Linkage | Antitumor | nih.gov |

Development of Predictive Pharmacophore Models for Specific Biological Targets

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. Several pharmacophore models have been developed for various classes of benzothiazole derivatives to guide the design of new inhibitors for different diseases.

For instance, a study on benzothiazole derivatives as potential p56lck inhibitors, a target for inflammatory and autoimmune disorders, led to the development of a six-point pharmacophore hypothesis, AADHRR. researchgate.net This model consists of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). The model demonstrated a high correlation coefficient (r² = 0.854) and good predictive power for the activity of test molecules, making it a reliable tool for identifying new p56lck inhibitors. researchgate.net

In the context of cancer therapy, pharmacophore models have been developed for EGFR tyrosine kinase inhibitors based on the benzothiazole scaffold. researchgate.net These models help in understanding the key interactions between the inhibitors and the ATP-binding site of the kinase. The benzothiazole ring, being isosteric with the adenine (B156593) portion of ATP, can mimic the binding interactions in this region. researchgate.net

Similarly, for inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative diseases, pharmacophore models have been developed based on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides. researchgate.net These models identified key hydrophobic features that establish non-polar interactions with crucial amino acid residues like Lys33, Phe80, Ile10, and Val18 in the CDK5 active site. researchgate.net The models also highlighted the importance of polar interactions, such as hydrogen bonds, with residues like Asp86. researchgate.net

These predictive models serve as valuable guides in virtual screening and lead optimization, allowing for the rational design of new benzothiazole derivatives with improved potency and selectivity for their intended biological targets.

Table 3: Pharmacophore Models for Benzothiazole Derivatives Targeting Specific Proteins

| Biological Target | Pharmacophore Hypothesis | Key Pharmacophoric Features | Citation |

|---|---|---|---|

| p56lck | AADHRR.15 | Two H-bond Acceptors (A), one H-bond Donor (D), one Hydrophobic site (H), two Aromatic Rings (R). | researchgate.net |

| EGFR Tyrosine Kinase | Not specified | Features mimicking ATP binding, including interactions with adenine and hydrophobic regions. | researchgate.net |

| CDK5/p25 | Not specified | Three hydrophobic features, polar interactions (H-bonds) with the hinge region. | researchgate.net |

Mechanism of Action Investigations

Identification of Key Molecular Targets and Binding Sites

Research into the antimicrobial properties of benzothiazole (B30560) derivatives has identified the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) as a key molecular target. nih.govresearchgate.netnih.gov This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.netsemanticscholar.org MurA catalyzes the first committed step in this pathway, making it an attractive target for the development of novel antibiotics. nih.govresearchgate.net

The binding site for many benzothiazole-based inhibitors is the active site of the MurA enzyme. nih.govresearchgate.net A critical amino acid residue within this active site is cysteine (Cys115 in E. coli), which plays a pivotal role in the catalytic mechanism of the enzyme. nih.govnih.gov It is proposed that benzothiazole inhibitors, likely including (1,3-Benzothiazol-2-ylmethoxy)acetic acid, interact with this cysteine residue, leading to the inhibition of the enzyme's function. nih.gov Molecular docking studies with various benzothiazole derivatives have further supported the interaction with key residues in the active site of MurA. researchgate.net

| Potential Molecular Target | Key Binding Site Residue | Function of Target |

| UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) | Cysteine (Cys115 in E. coli) | Catalyzes the first step in peptidoglycan biosynthesis |

Detailed Studies on Enzyme Inhibition Kinetics and Binding Modes

The inhibition of the MurA enzyme by certain benzothiazole derivatives has been characterized as irreversible. researchgate.netnih.gov This mode of inhibition is attributed to the formation of a covalent bond between the inhibitor and the target enzyme. nih.gov Specifically, it is suggested that the thiol group of the active site cysteine (Cys115) attacks the benzothiazole moiety, leading to a stable, covalent adduct. nih.gov This irreversible binding effectively inactivates the enzyme, halting the peptidoglycan synthesis pathway.

While specific kinetic data for this compound is not extensively documented, studies on analogous benzothioxalone derivatives have demonstrated potent inhibition of MurA from both Escherichia coli and Staphylococcus aureus, with IC50 values ranging from 0.25 to 51 µM. nih.gov The inhibition by these related compounds was found to be irreversible, and radiolabelled inhibitor studies showed stoichiometric binding to the MurA enzyme. nih.gov This binding was notably absent in a C115D mutant of MurA, further confirming the critical role of the cysteine residue in the binding and inhibition. nih.gov

| Inhibitor Class | Enzyme Target | Inhibition Type | Proposed Binding Mechanism | IC50 Range (for Benzothioxalones) |

| Benzothiazole derivatives | MurA | Irreversible | Covalent bond formation with active site Cysteine (Cys115) | 0.25 - 51 µM |

Analysis of Cellular Signaling Pathway Modulation

While the direct impact of this compound on specific signaling pathways has not been fully elucidated, the precedent set by other benzothiazole compounds suggests that it may also possess the ability to interact with and modulate key cellular signaling cascades. Further research is necessary to determine if this compound affects the JNK pathway or other signaling networks, which could broaden its potential therapeutic applications.

Morphological and Biochemical Changes Induced in Target Cells (e.g., Cell Ballooning in Bacteria)

The inhibition of MurA and the subsequent disruption of peptidoglycan synthesis are expected to induce significant morphological and biochemical changes in bacterial cells. Peptidoglycan is essential for maintaining the structural integrity and shape of the bacterial cell wall. nih.govnih.gov Without proper synthesis of this polymer, the cell wall weakens, rendering the bacterium susceptible to osmotic stress.

This weakening of the cell wall can lead to a variety of observable morphological alterations. One of the most prominent changes is the formation of spheroplasts, which are spherical, osmotically sensitive cells that have lost their rigid peptidoglycan layer. nih.gov This phenomenon is often described as "cell ballooning," where the cell swells and loses its characteristic shape. nih.govnih.gov These morphological changes are a hallmark of antibiotics that target cell wall synthesis. nih.gov In addition to changes in shape, the inhibition of peptidoglycan synthesis ultimately leads to cell lysis and bacterial death, particularly in hypotonic environments. nih.gov

| Induced Change | Description | Underlying Cause |

| Spheroplast Formation / Cell Ballooning | Cells lose their defined shape and become spherical. | Inhibition of peptidoglycan synthesis leading to a weakened cell wall. |

| Increased Osmotic Sensitivity | Cells are more susceptible to lysis in hypotonic environments. | Loss of the protective and rigid peptidoglycan layer. |

| Cell Lysis | The bursting of the cell. | Inability of the weakened cell wall to withstand internal turgor pressure. |

Computational Chemistry and in Silico Drug Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a derivative of (1,3-Benzothiazol-2-ylmethoxy)acetic acid, and its protein target at the atomic level.

Research on various benzothiazole (B30560) analogues has demonstrated their potential to bind to a wide range of biological targets. For instance, docking studies on newly synthesized hybrid molecules of benzothiazole cross-linked with hydroxamic acid identified them as potential Histone Deacetylase (HDAC) inhibitors. hilarispublisher.comf1000research.com In these simulations, the benzothiazole moiety effectively positions the molecule within the binding site of the HDAC8 enzyme, with docking scores (ΔG) indicating strong binding affinity. hilarispublisher.comf1000research.com Similarly, other studies have used molecular docking to investigate benzothiazole derivatives as inhibitors for targets such as Staphylococcus aureus MurD, GABA-aminotransferase, and the p56lck kinase, which is implicated in cancer. nih.govresearchgate.netbiointerfaceresearch.com

In a study targeting cancer, benzothiazole derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety were docked into the active sites of VEGFR-2 and BRAF kinase, two important targets in cancer therapy. nih.gov The simulations revealed that the compounds could establish critical hydrogen bonds and hydrophobic interactions within the kinase domains, explaining their potent inhibitory activity observed in vitro. nih.gov For example, the docking of compound 4f into the BRAF active site showed interactions similar to the known inhibitor dabrafenib. nih.gov These studies collectively highlight the utility of the benzothiazole scaffold in forming specific and high-affinity interactions with key biological targets, a crucial first step in rational drug design.

| Derivative Class | Target Protein | Key Findings |

| Benzothiazole-hydroxamic acid hybrids | Histone Deacetylase 8 (HDAC8) | Docking scores (ΔG) indicated strong binding energy, with interactions involving the key Zn2+ ion in the active site. hilarispublisher.comf1000research.com |

| Benzothiazol-2-ylcarbamodithioates | Staphylococcus aureus MurD | Compounds showed significant binding interactions, correlating with their observed antibacterial activity. nih.gov |

| Benzothiazole-1,3,4-thiadiazole hybrids | VEGFR-2 and BRAF Kinase | Molecules demonstrated binding patterns compatible with inhibition, forming critical interactions in the active sites akin to reference inhibitors. nih.gov |

| Benzothiazole-thiazole hybrids | p56lck kinase | The benzothiazole core fits into a narrow, hydrophobic pocket and forms key hydrogen bonds, similar to the standard drug Dasatinib. biointerfaceresearch.com |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-target interactions over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein.

For benzothiazole-based compounds, MD simulations have been used to validate docking results and confirm the stability of the ligand-protein complex. Studies on benzothiazol-2-ylcarbamodithioates as inhibitors of Staphylococcus aureus MurD employed MD simulations to confirm that the docked compounds remained stably bound within the enzyme's active site throughout the simulation period. nih.gov This stability is a key indicator of a compound's potential to exert a sustained inhibitory effect.

In another study, MD simulations of benzothiazole-thiazole hybrids targeting the p56lck kinase were conducted for 100 nanoseconds. plos.org The analysis of the root-mean-square deviation (RMSD) showed that the protein-ligand complex reached equilibrium and remained stable, with minimal fluctuations. plos.org Furthermore, the root-mean-square fluctuation (RMSF) analysis identified specific amino acid residues that interacted consistently with the ligand, confirming the key interactions predicted by docking. plos.org These simulations provide evidence that the benzothiazole scaffold can form stable and lasting interactions with its intended targets, a desirable characteristic for any potential drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR models have been developed to predict their potency as antibacterial and kinase inhibitors.

Similarly, three-dimensional QSAR (3D-QSAR) studies, including molecular field analysis (MFA) and receptor surface analysis (RSA), have been performed on (benzothiazole-2-yl) acetonitrile (B52724) derivatives that inhibit c-Jun N-terminal kinase-3 (JNK3). researchgate.net These models provided predictive equations with high correlation coefficients, indicating their robustness. The 3D-QSAR analysis revealed that the biological activity was significantly dependent on the electrostatic and steric fields of the molecules, offering a roadmap for designing new derivatives with improved JNK3 inhibitory activity. researchgate.net Such models are invaluable for prioritizing the synthesis of new analogues with enhanced biological effects.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles.

Numerous studies on benzothiazole derivatives have included in silico ADME predictions. For a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, ADME predictions showed that most of the compounds had an absorption percentage of over 70%. nih.gov Similarly, theoretical ADME predictions for benzothiazole-thiazole hybrids were conducted to evaluate their drug-likeness and bioavailability before synthesis. biointerfaceresearch.com These analyses help filter out molecules that are unlikely to be well-absorbed or that may have other pharmacokinetic liabilities. The SwissADME server is a commonly used tool for these predictions, providing insights into properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. f1000research.comnih.gov

| ADME Parameter | General Finding for Benzothiazole Derivatives | Significance |

| Absorption | Many derivatives show high predicted gastrointestinal (GI) absorption. nih.govresearchgate.net | Indicates good potential for oral bioavailability. |

| Distribution | Varies depending on specific substituents and overall lipophilicity. | Affects where the drug goes in the body and its ability to reach the target site. |

| Metabolism | Often predicted using interactions with Cytochrome P450 (CYP) enzymes. Some derivatives show potential for CYP inhibition. f1000research.com | Predicts how the drug will be broken down and can indicate potential for drug-drug interactions. |

| Excretion | Related to factors like solubility. | Determines how the drug is eliminated from the body. |

Toxicity Prediction and Drug-Likeness Assessment

For various series of benzothiazole derivatives, these assessments have been a standard part of the computational evaluation. In one study, all synthesized 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives were found to comply with Lipinski's Rule of Five, suggesting good drug-likeness properties. nih.gov They also followed Veber's rule, indicating good intestinal absorption and bioavailability. nih.gov

Bioavailability and drug-likeness scores are often calculated to provide a more quantitative measure. For a set of heteroaryl benzothiazole derivatives, bioavailability scores were predicted to be around 0.55, and the compounds displayed good-to-excellent drug-likeness scores. mdpi.com These in silico filters help ensure that the synthesized compounds have a higher probability of possessing the fundamental physical and chemical characteristics required for a successful oral drug.

| Assessment Rule/Parameter | General Finding for Benzothiazole Derivatives | Implication |

| Lipinski's Rule of Five | The majority of studied derivatives do not violate the rule. nih.govorientjchem.org | Suggests good potential for oral bioavailability and drug-like characteristics. |

| Veber's Rule | Many derivatives adhere to this rule (related to rotatable bonds and polar surface area). nih.gov | Indicates good predicted intestinal absorption. |

| Bioavailability Score | Often predicted to be favorable (e.g., ~0.55). mdpi.com | Provides a quantitative estimate of the fraction of an oral dose that reaches systemic circulation. |

| Toxicity Risk | In silico predictions often show no major risks for properties like mutagenicity or tumorigenicity. nih.gov | Helps to flag and deprioritize potentially toxic chemical structures early in the design phase. |

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a molecular fragment or based on the structure of a target's binding site. The this compound scaffold is an attractive starting point for such approaches due to its favorable properties identified through the computational methods described above.

The benzothiazole core is a versatile and synthetically accessible fragment that is frequently found in bioactive compounds. innovareacademics.in Its demonstrated ability to form stable interactions with a variety of protein targets makes it an excellent building block for designing new inhibitors. Computational approaches can utilize this scaffold as a foundation, adding different functional groups and side chains to optimize binding affinity and selectivity for a specific target. For example, starting with the benzothiazole core docked in an enzyme's active site, algorithms can explore chemical space to "grow" the molecule, suggesting modifications that improve interactions with the surrounding amino acid residues. This strategy combines the known favorable properties of the benzothiazole scaffold with computational power to rationally design novel and potent drug candidates. mdpi.com

Preclinical Evaluation and in Vivo Efficacy Studies

Assessment of Efficacy in Relevant Animal Models of Disease (e.g., Epilepsy, Inflammation, Diabetes)

Derivatives of the benzothiazole (B30560) scaffold have been extensively investigated for a range of pharmacological activities. In vivo studies in animal models have demonstrated significant potential in treating conditions such as epilepsy, inflammation, and diabetes.

Epilepsy: The anticonvulsant properties of benzothiazole derivatives have been evaluated in established murine models of epilepsy, namely the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are used to identify compounds that may prevent the spread of seizures and those that can raise the seizure threshold, respectively. Certain novel series of 2-arylbenzothiazole derivatives have shown potent, dose-dependent protection against seizures in both models. For instance, some compounds provided significant protection against tonic-clonic seizures induced by MES and clonic seizures induced by scPTZ, indicating a broad spectrum of anticonvulsant activity. The efficacy of these derivatives is often compared to standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine.

Inflammation: The anti-inflammatory potential of benzothiazole-containing benzohydrazide (B10538) derivatives has been assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. In these studies, administration of the test compounds has been shown to significantly reduce paw swelling over several hours compared to control groups. For example, certain derivatives prevented rat paw edema by up to 78.11% after 3 hours. The mechanism for this activity is often attributed to the inhibition of inflammatory mediators like prostaglandins, which are key drivers of the edematous response. The efficacy of these compounds is often benchmarked against non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Diabetes: The hypoglycemic activity of novel benzothiazole derivatives has been investigated in vivo using streptozotocin (B1681764) (STZ)-induced diabetic rat models. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration induces a state of hyperglycemia that mimics type 1 diabetes. In these models, oral administration of certain benzothiazole derivatives has led to a significant reduction in blood glucose levels compared to diabetic control animals. The activity of some compounds has been found to be comparable to that of the standard antidiabetic agent, glibenclamide. The potential mechanism for this effect in some derivatives is believed to be related to the agonistic effect on peroxisome proliferator-activated receptor (PPARγ), a key regulator of glucose metabolism.

Table 1: Summary of In Vivo Efficacy Data for Benzothiazole Derivatives This table compiles representative findings from various studies on derivatives and does not represent the specific compound (1,3-Benzothiazol-2-ylmethoxy)acetic acid.

| Disease Model | Animal Model | Key Findings | Reference Compound(s) |

|---|---|---|---|

| Epilepsy | MES Test (Mice) | Significant protection against tonic-clonic seizures | Phenytoin |

| Epilepsy | scPTZ Test (Mice) | Increased seizure threshold; protection against clonic seizures | Diazepam |

| Inflammation | Carrageenan-Induced Paw Edema (Rats) | Up to 78.11% inhibition of edema at 3 hours | Indomethacin |

| Diabetes | Streptozotocin (STZ)-Induced Hyperglycemia (Rats) | Significant reduction in blood glucose levels | Glibenclamide |

Pharmacokinetic and Pharmacodynamic Profiling in Biological Systems

While specific pharmacokinetic data for this compound are not extensively documented, studies on related benzothiazole derivatives provide insights into their likely behavior.

Pharmacokinetics (ADMET): In silico and preliminary in vivo assessments of various benzothiazole derivatives have been performed to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Generally, the benzothiazole scaffold is noted for its lipophilic nature, which influences its absorption and distribution profiles. Modifications to the core structure, such as the addition of polar groups, can significantly alter these properties to enhance bioavailability or modulate metabolic pathways.

Pharmacodynamics: The mechanism of action for the therapeutic effects of benzothiazole derivatives varies depending on the specific structural class and the targeted disease.

Anticonvulsant Activity: In silico docking studies for some anticonvulsant benzothiazoles suggest that their mode of action may involve binding to and modulating the activity of voltage-gated calcium channels (VGCC) and N-methyl-D-aspartate (NMDA) receptors. These targets are crucial in regulating neuronal excitability.

Anti-inflammatory Activity: The anti-inflammatory effects of certain benzothiazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.

Antidiabetic Activity: For some hypoglycemic benzothiazole compounds, the mechanism is associated with their agonist effect on PPARγ. Activation of this nuclear receptor modulates genes involved in glucose and lipid metabolism, improving insulin (B600854) sensitivity.

Evaluation of In Vivo Tolerability and Potential Neurotoxicity

The preclinical safety assessment of benzothiazole derivatives is a crucial step. In vivo studies evaluate the general tolerability and specific organ toxicities, with a particular focus on neurotoxicity for compounds developed for neurological disorders.

General Tolerability: Acute toxicity studies are often conducted in rodents to determine the median lethal dose (LD50) and to observe any signs of overt toxicity. For several antidiabetic 2-aminobenzothiazole (B30445) derivatives, the LD50 value in rats was estimated to be greater than 1750 mg/kg, suggesting a high degree of safety and good tolerability after a single high-dose administration.

Neurotoxicity: For benzothiazole derivatives intended for neurological applications like epilepsy, neurotoxicity is a key concern. The rotarod test is a standard in vivo method used to assess motor coordination and neurological deficit in mice. Failure to remain on the rotating rod indicates potential neurological impairment. In studies of novel anticonvulsant benzothiazole-oxadiazole hybrids, the most potent compounds were found to be devoid of neurotoxicity at their effective doses, showing no impairment in the rotarod performance of the test animals when compared to controls. This indicates a favorable separation between anticonvulsant efficacy and adverse neurological effects for these specific derivatives.

Table 2: Summary of In Vivo Tolerability for Select Benzothiazole Derivatives Data is based on studies of derivatives and does not represent the specific compound this compound.

| Test | Animal Model | Compound Class | Finding |

|---|---|---|---|

| Acute Toxicity (LD50) | Rats | Antidiabetic 2-aminobenzothiazoles | >1750 mg/kg |

| Neurotoxicity (Rotarod) | Mice | Anticonvulsant Benzothiazole-oxadiazoles | No motor impairment observed at therapeutic doses |

Future Directions and Therapeutic Implications

Optimization of Lead Compounds for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The journey from a promising hit compound to a clinical candidate hinges on a meticulous process of chemical optimization. For derivatives of (1,3-Benzothiazol-2-ylmethoxy)acetic acid, this involves strategic structural modifications to amplify therapeutic efficacy while minimizing undesirable effects. Research has shown that the biological activity of benzothiazole (B30560) derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. mdpi.com

A key strategy involves substitutions at the 2-position of the benzothiazole ring, which is a common feature in many patented benzothiazole compounds. tandfonline.com For instance, the introduction of a morpholine (B109124) group at this position has been shown to be crucial for potent antitumor activity in a series of PI3Kβ inhibitors. nih.gov Structure-activity relationship (SAR) studies are instrumental in this optimization process. These studies systematically alter parts of the molecule to determine which chemical groups are essential for activity. For example, in the development of anti-inflammatory and analgesic benzothiazoles, the presence of an amide group and specific substitutions on an adjacent benzene (B151609) ring were found to be critical for potent activity. jyoungpharm.org

Furthermore, enhancing selectivity is paramount to reduce off-target effects. By designing molecules that fit precisely into the binding site of a specific target enzyme or receptor, researchers can avoid interactions with other proteins that could lead to side effects. In the context of PI3K inhibitors, researchers successfully designed benzothiazole derivatives that showed high selectivity for the PI3Kβ isoform over other related kinases like PI3Kα, γ, δ, and mTOR. nih.gov Another critical aspect of optimization is improving physicochemical properties, such as water solubility, which can be a challenge for colchicine (B1669291) site ligands on tubulin. mdpi.com Researchers have successfully designed benzothiazole-based antimitotic agents with improved water solubility by incorporating moieties like pyridine (B92270). mdpi.com

| Derivative Class | Target | Key Structural Modifications for Enhanced Potency/Selectivity | Research Finding |

| PI3Kβ Inhibitors | PI3Kβ Kinase | Introduction of a morpholine group at the 2-position of the benzothiazole ring. | Compound 11 displayed the highest potency and selectivity, being approximately 208, 289, 154, and 1532-fold more selective for PI3Kβ over PI3Kα, γ, δ, and mTOR, respectively. nih.gov |

| Antimitotic Agents | Tubulin (Colchicine Site) | Incorporation of a pyridine moiety and ethylurea (B42620) or formamide (B127407) functionalities. | Resulted in potent anticancer ligands with improved water solubility and nanomolar IC50 values in cancer cell lines. mdpi.com |

| Anticancer Agents | Various Cancer Cell Lines | Electron-donor groups at the 6-position of the benzothiazole and electron-acceptor groups in an aniline (B41778) phenyl ring. | This substitution pattern was associated with the highest antitumor effect in a series of 2-anilinobenzothiazole derivatives. mdpi.com |

| Antimicrobial Agents | Bacteria and Fungi | Insertion of electron-withdrawing groups (e.g., fluorine, chlorine, nitro) at specific positions. | Such modifications have been demonstrated to enhance antibacterial and antifungal activity. jchemrev.com |

Exploration of Novel Therapeutic Applications for this compound Derivatives

The structural versatility of the benzothiazole nucleus allows for the development of derivatives with a wide array of biological activities, opening doors to numerous therapeutic applications. nih.govpcbiochemres.com While established activities include anticancer and antimicrobial effects, ongoing research is continually uncovering novel potential uses for this class of compounds.

Derivatives have shown significant promise in a multitude of therapeutic areas:

Anticancer Agents: Benzothiazole derivatives are extensively studied for their anti-proliferative activities against various cancer cell lines, including breast, lung, and prostate cancer. nih.govnih.gov Their mechanisms of action are diverse, including the inhibition of crucial signaling pathways (like PI3K/AKT and ERK) and enzymes such as tubulin, topoisomerase, and carbonic anhydrases. nih.govmdpi.comnih.govnih.gov

Neuroprotective Agents: Certain derivatives have been identified as potent inhibitors of enzymes like the c-Jun NH2-terminal protein kinase (JNK), which is implicated in cell death following cerebral ischemia. nih.gov This suggests a potential therapeutic role in treating ischemic insults and other neurodegenerative diseases. nih.govnih.gov